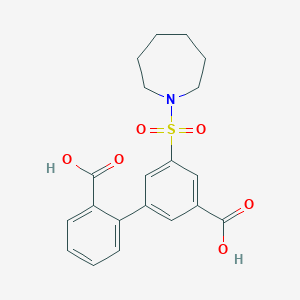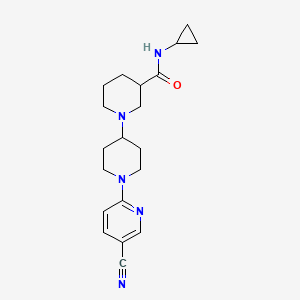
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid, also known as AZD, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and histone deacetylase. This inhibition leads to a decrease in the production of inflammatory cytokines and an increase in the acetylation of histones, respectively.
Biochemical and Physiological Effects:
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar properties. However, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new drugs based on the structure of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. Another area of interest is the use of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid as a building block for the synthesis of new materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid and its potential applications in various fields.
Synthesemethoden
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can be synthesized through a multistep process involving the reaction of biphenyl-2,3'-dicarboxylic acid with azepane-1-sulfonyl chloride. The resulting product is then purified through column chromatography to obtain a pure form of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. The synthesis of 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been optimized to yield high purity and yield, making it a suitable compound for further research.
Wissenschaftliche Forschungsanwendungen
5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a building block for the synthesis of new polymers and materials. In biochemistry, 5'-(azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been used as a probe to study protein-ligand interactions.
Eigenschaften
IUPAC Name |
3-(azepan-1-ylsulfonyl)-5-(2-carboxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c22-19(23)15-11-14(17-7-3-4-8-18(17)20(24)25)12-16(13-15)28(26,27)21-9-5-1-2-6-10-21/h3-4,7-8,11-13H,1-2,5-6,9-10H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEKICYAPXHXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Azepan-1-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5402943.png)
![1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5402949.png)

![N-cyclopropyl-5-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-phenylisoxazole-4-carboxamide](/img/structure/B5402958.png)
![4-methyl-2-(3-pyridinyl)-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5402961.png)
![1-({1-[(6-pyrimidin-5-ylpyridin-3-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5402977.png)
![2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5402980.png)
![6-[2-(3-bromo-4-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5402985.png)

![N-(2-methoxy-5-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5403007.png)
amine hydrochloride](/img/structure/B5403014.png)
![N-cyclohexyl-2-methoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5403019.png)
![6-(methoxymethyl)-N,1-dimethyl-N-[2-(phenylthio)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5403028.png)
![8-(2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5403035.png)